3-(4-fluorophenyl)-5-{[(3-fluorophenyl)methyl]sulfanyl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazole
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Overview
Description
3-(4-fluorophenyl)-5-{[(3-fluorophenyl)methyl]sulfanyl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazole is a synthetic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
Common synthetic routes may involve the use of hydrazine derivatives, aldehydes, and thiols under specific reaction conditions such as refluxing in solvents like ethanol or acetonitrile .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
3-(4-fluorophenyl)-5-{[(3-fluorophenyl)methyl]sulfanyl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The fluorophenyl groups can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced triazole derivatives.
Substitution: Substituted fluorophenyl derivatives.
Scientific Research Applications
3-(4-fluorophenyl)-5-{[(3-fluorophenyl)methyl]sulfanyl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-fluorophenyl)-5-{[(3-fluorophenyl)methyl]sulfanyl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazole involves its interaction with specific molecular targets. The fluorophenyl groups and the triazole ring can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The sulfanyl linkage may also play a role in binding to biological molecules, contributing to the compound’s overall effect .
Comparison with Similar Compounds
Similar Compounds
3-(4-fluorophenyl)-1H-pyrazole derivatives: Known for their antiproliferative activity against cancer cells.
Fluorinated chalcones: Exhibiting various biological activities, including anti-inflammatory and anticancer properties.
Uniqueness
3-(4-fluorophenyl)-5-{[(3-fluorophenyl)methyl]sulfanyl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazole is unique due to its combination of fluorophenyl groups, sulfanyl linkage, and triazole ring. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds .
Properties
Molecular Formula |
C18H15F2N3S |
---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
3-(4-fluorophenyl)-5-[(3-fluorophenyl)methylsulfanyl]-4-prop-2-enyl-1,2,4-triazole |
InChI |
InChI=1S/C18H15F2N3S/c1-2-10-23-17(14-6-8-15(19)9-7-14)21-22-18(23)24-12-13-4-3-5-16(20)11-13/h2-9,11H,1,10,12H2 |
InChI Key |
XLGQRKHUDZAQBB-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1C(=NN=C1SCC2=CC(=CC=C2)F)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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